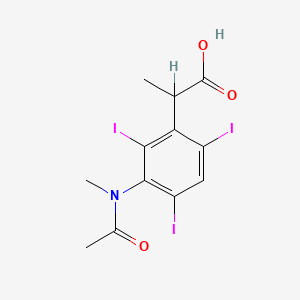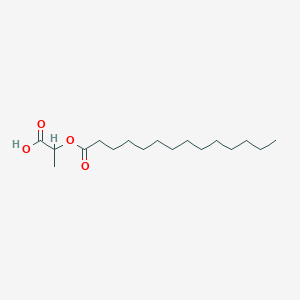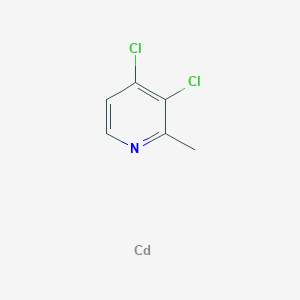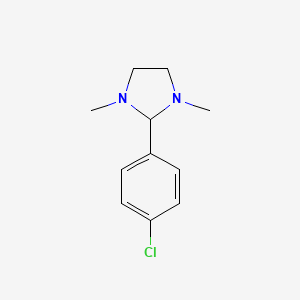phosphanium bromide CAS No. 15109-98-5](/img/structure/B14717137.png)
[2-Oxo-2-(thiophen-2-yl)ethyl](triphenyl)phosphanium bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide: is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a thiophene ring, a triphenylphosphonium group, and a bromide ion
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with a thiophene derivative. One common method is the reaction of triphenylphosphine with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonium salts.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is used as a reagent for the preparation of other phosphonium salts and as a precursor for the synthesis of complex molecules.
Biology: The compound has potential applications in biological studies, particularly in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular components and disrupt cancer cell growth.
Industry: In materials science, the compound is investigated for its use in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The thiophene ring can interact with various proteins and enzymes, leading to changes in cellular function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
- 2-Oxo-2-(phenyl)ethylphosphanium bromide
- 2-Oxo-2-(furan-2-yl)ethylphosphanium bromide
- 2-Oxo-2-(pyridin-2-yl)ethylphosphanium bromide
Comparison: Compared to these similar compounds, 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired.
Eigenschaften
CAS-Nummer |
15109-98-5 |
|---|---|
Molekularformel |
C24H20BrOPS |
Molekulargewicht |
467.4 g/mol |
IUPAC-Name |
(2-oxo-2-thiophen-2-ylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H20OPS.BrH/c25-23(24-17-10-18-27-24)19-26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1 |
InChI-Schlüssel |
GXCGYQXOUXCGRF-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)


![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)

![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
![1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride](/img/structure/B14717106.png)



![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)


